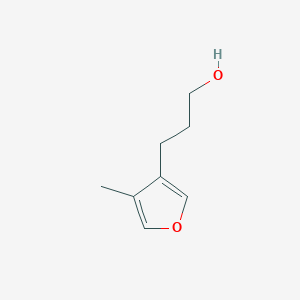

3-(4-Methylfuran-3-yl)propan-1-ol

Vue d'ensemble

Description

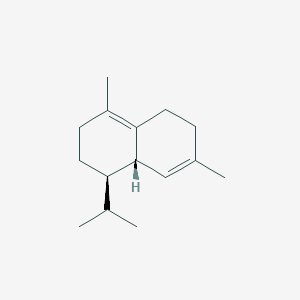

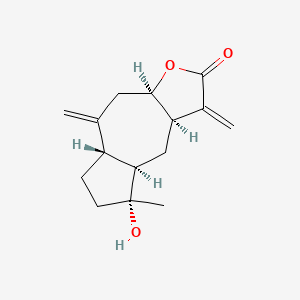

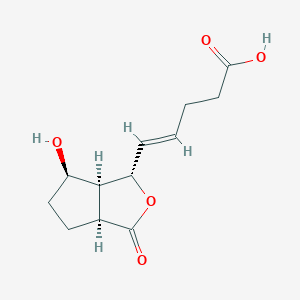

3-(4-Methylfuran-3-yl)propan-1-ol is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of furan, which is a heterocyclic organic compound containing a five-membered ring with four carbon atoms and one oxygen atom. The methyl group on the furan ring of 3-(4-Methylfuran-3-yl)propan-1-ol enhances its stability and makes it a suitable candidate for various applications.

Applications De Recherche Scientifique

Agriculture: Pest Repellent

3-(4-Methylfuran-3-yl)propan-1-ol: has been identified as a potent repellent against the white-spotted stinkbug (Eysarcoris ventralis ), a common pest in agriculture . This compound is produced by an endophyte isolated from green foxtail and has shown effectiveness in protecting crops by deterring pests without the use of harmful chemicals.

Pharmaceutical Testing: Reference Standard

In the pharmaceutical industry, 3-(4-Methylfuran-3-yl)propan-1-ol is utilized as a high-quality reference standard for testing and research purposes . Its purity and stability make it an excellent candidate for ensuring the accuracy and reliability of pharmaceutical analyses.

Environmental Science: Eco-Friendly Repellent

The environmental applications of 3-(4-Methylfuran-3-yl)propan-1-ol include its use as an eco-friendly repellent. Its natural origin and biodegradability offer a sustainable alternative to synthetic pesticides, reducing the ecological footprint of pest control measures .

Food Technology: Safety and Preservation

While direct applications in food technology are not extensively documented, the role of 3-(4-Methylfuran-3-yl)propan-1-ol in agriculture as a pest repellent indirectly contributes to food safety and preservation. By controlling pests, it helps maintain the quality and longevity of food crops, ensuring a safer food supply chain .

Materials Science: Synthesis Intermediate

3-(4-Methylfuran-3-yl)propan-1-ol: serves as a synthetic intermediate in materials science. It is involved in the synthesis of various compounds and materials, showcasing its versatility and importance in the development of new materials and chemical processes .

Industrial Applications: Product Development

Industrially, 3-(4-Methylfuran-3-yl)propan-1-ol can be used in the development of products that require specific chemical properties, such as solubility and reactivity. Its role as an intermediate or a component in formulations underlines its value in industrial chemistry .

Propriétés

IUPAC Name |

3-(4-methylfuran-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRMRZQGPOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylfuran-3-yl)propan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 3-(4-Methylfuran-3-yl)propan-1-ol and how was it discovered?

A1: 3-(4-Methylfuran-3-yl)propan-1-ol is a natural compound isolated from an endophytic fungus residing in green foxtail (Setaria viridis (L.) Beauv.). Researchers discovered its potential as a repellent against the white-spotted stinkbug (Eysarcoris ventralis (Westwood)), a significant rice pest in Asia []. This finding is important because it offers a potential bio-based solution for pest control, which could be more environmentally friendly compared to synthetic pesticides. The researchers observed that the culture filtrate extract of this fungus exhibited repellent properties against the stinkbug. Through bioassay-guided fractionation, they isolated and purified the active compound, identifying it as 3-(4-Methylfuran-3-yl)propan-1-ol, using spectroscopic data analysis [].

Q2: Were any modifications to the 3-(4-Methylfuran-3-yl)propan-1-ol structure explored, and if so, what were the outcomes?

A2: Yes, the researchers synthesized four acyl derivatives of 3-(4-Methylfuran-3-yl)propan-1-ol to investigate the impact of structural modifications on its repellent activity []. Interestingly, the acetyl derivative exhibited the most potent repellent effect among the tested derivatives []. This finding suggests that modifications to the parent structure can influence its activity, paving the way for further studies exploring structure-activity relationships to optimize its efficacy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)

![N-[5-[3-[4-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1253662.png)

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1253669.png)

![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)